molecular formula C8H12O2S2 B14392254 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid CAS No. 90032-88-5

7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid

Cat. No.: B14392254
CAS No.: 90032-88-5
M. Wt: 204.3 g/mol
InChI Key: SDGUQVYDUIRXSA-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanylidene groups attached to a hept-3-enoic acid backbone

Preparation Methods

The synthesis of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of hept-3-enoic acid with methylsulfanyl reagents under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanylidene groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar compounds to 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid include:

    7-(Methylsulfanyl)heptanoic acid: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.

    7-(Methylsulfanyl)-7-oxoheptanoic acid: Contains an oxo group instead of a sulfanylidene group, leading to different reactivity and applications.

    7-(Methylsulfanyl)-7-hydroxyheptanoic acid: The presence of a hydroxy group alters its chemical properties and potential uses. The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

CAS No.

90032-88-5

Molecular Formula

C8H12O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

7-methylsulfanyl-7-sulfanylidenehept-3-enoic acid

InChI

InChI=1S/C8H12O2S2/c1-12-8(11)6-4-2-3-5-7(9)10/h2-3H,4-6H2,1H3,(H,9,10)

InChI Key

SDGUQVYDUIRXSA-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)CCC=CCC(=O)O

Origin of Product

United States

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